

# O,O,O-Triphenyl phosphorothioate CAS number and IUPAC name

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## Compound of Interest

Compound Name: *O,O,O-Triphenyl phosphorothioate*

Cat. No.: B7775484

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An In-Depth Technical Guide to **O,O,O-Triphenyl phosphorothioate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **O,O,O-Triphenyl phosphorothioate**, a significant organophosphorus compound. The document details its chemical identity, including its CAS number and IUPAC name, and presents a thorough summary of its physicochemical properties. Key synthesis methodologies are outlined, providing a basis for its laboratory preparation. A critical aspect of this guide is the exploration of its toxicological profile and primary mechanism of action as an acetylcholinesterase inhibitor. Detailed experimental protocols for assessing its biological activity are provided. Furthermore, this guide includes diagrammatic representations of its synthesis and mechanism of action to facilitate a deeper understanding. This document is intended to be a valuable resource for professionals in research, science, and drug development who are working with or have an interest in **O,O,O-Triphenyl phosphorothioate**.

## Chemical Identity

- Common Name: **O,O,O-Triphenyl phosphorothioate**
- CAS Number: 597-82-0[1][2][3][4]

- IUPAC Name: triphenoxy(sulfanylidene)-λ5-phosphane[1][4][5]
- Synonyms: Triphenyl phosphorothionate, Phosphorothioic acid, O,O,O-triphenyl ester, Triphenylthiophosphate, O,O,O-Triphenylthiophosphate[2][4][6]
- Molecular Formula: C18H15O3PS[1][2][3][4]
- Molecular Weight: 342.3 g/mol [1][2][3][4]

## Physicochemical Properties

The physical and chemical properties of **O,O,O-Triphenyl phosphorothioate** are summarized in the table below. These properties are crucial for understanding its environmental fate, bioavailability, and handling in a laboratory setting.

Property	Value	Reference
Appearance	White to light yellow crystal or colorless to light yellow liquid	[2][3]
Melting Point	48 °C	[2][7]
Boiling Point	148-150 °C at 0.1 Torr	[7]
Density	1.288 g/cm <sup>3</sup>	[2]
Water Solubility	0.02 mg/L (practically insoluble)	[2][3]
Log Pow	5	[3]
Log Koc	5.31	[3]

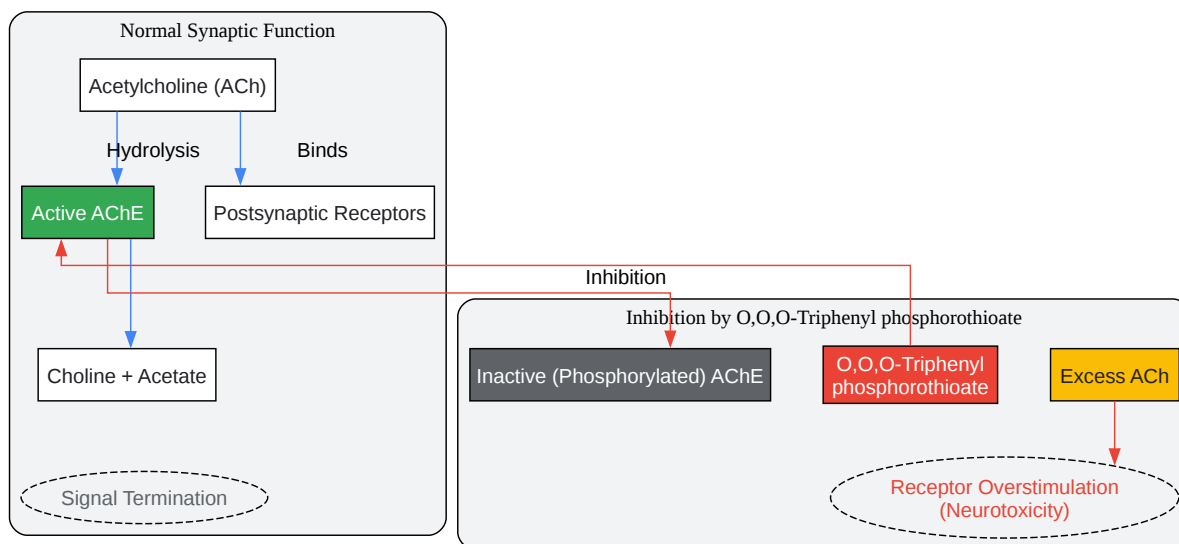
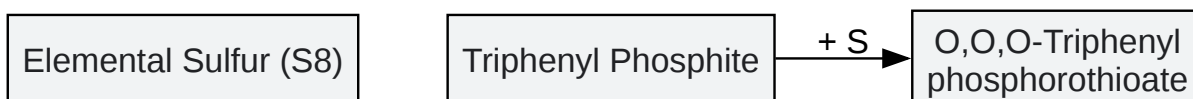
## Synthesis Methodologies

The synthesis of **O,O,O-Triphenyl phosphorothioate** is well-established and primarily involves the creation of a phosphorus-sulfur bond.

### Synthesis via Sulfurization of Triphenyl Phosphite

The most common method for synthesizing **O,O,O-Triphenyl phosphorothioate** is the direct thiophosphorylation (or thionation) of triphenyl phosphite. This reaction involves the addition of elemental sulfur to triphenyl phosphite.[2] To ensure a high yield and purity, the reaction is typically carried out under controlled temperature conditions, generally between 80–120°C.[2]

80-120°C

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